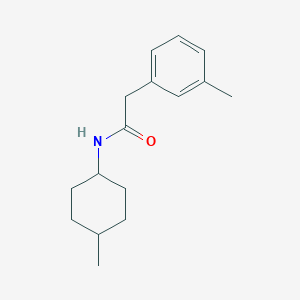
N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide, also known as N-phenylacetyl-4-methylcyclohexanamine (4-Me-MPH), is a synthetic compound that belongs to the class of phenethylamines. It is a stimulant drug that has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. The purpose of
Mecanismo De Acción
The mechanism of action of N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn improves cognitive function and reduces symptoms of ADHD and narcolepsy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and reduce symptoms of ADHD and narcolepsy. It also increases heart rate and blood pressure, which can have both positive and negative effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for studying the effects of dopamine and norepinephrine on cognitive function and behavior. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of naturally-occurring neurotransmitters in the brain.
Direcciones Futuras
There are several future directions for research on N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide. One area of interest is its potential use in treating other neurological disorders such as depression and anxiety. Another area of research is the development of more potent and selective compounds that target specific neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand the long-term effects of this compound on the brain and body.
Métodos De Síntesis
The synthesis of N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 4-methylcyclohexanone with 3-methylphenylacetic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide has been studied for its potential use in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention, focus, and alertness. Studies have shown that this compound can improve cognitive function and reduce symptoms of ADHD in both children and adults.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-6-8-15(9-7-12)17-16(18)11-14-5-3-4-13(2)10-14/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOMGGQBRSYIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5413976.png)
![3-[(allylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5413978.png)
![2-(methylsulfonyl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]acetamide](/img/structure/B5413980.png)
![1,3-dimethyl-4-[2-(trifluoromethyl)morpholin-4-yl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5413983.png)
![N'-benzyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]sulfamide](/img/structure/B5413991.png)
![4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5413999.png)
![2-ethyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5414011.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5414017.png)
![4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5414025.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-phenyl-1H-imidazole-5-carboxamide](/img/structure/B5414032.png)
![3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B5414037.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5414043.png)
